N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidinyl group, and a substituted phenyl ring
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c17-12-5-4-10(7-13(12)18)11-8-14(11)19-15(21)9-20-6-2-1-3-16(20)22/h4-5,7,11,14H,1-3,6,8-9H2,(H,19,21)/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXSAMDKJNUEFI-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)NC2CC2C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)CC(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the substituted phenyl ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Formation of the piperidinyl group: This can be synthesized through various methods, including reductive amination or cyclization reactions.
Final coupling to form the target compound: The final step involves coupling the intermediate compounds to form this compound under specific reaction conditions.
Chemical Reactions Analysis
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide: This compound lacks the fluorine substituent on the phenyl ring, which may affect its reactivity and biological activity.
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide: This compound lacks the chlorine substituent, which can also influence its properties.
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)propionamide: This compound has a different acyl group, which can affect its chemical and biological behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
